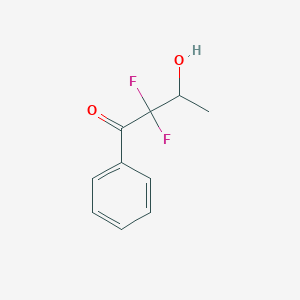
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a chiral molecule that belongs to the family of beta-keto esters. This compound possesses unique chemical and physical properties that make it an attractive candidate for various scientific applications.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive compounds. For instance, this compound has been used for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral agents. In organic synthesis, this compound has been used as a chiral reagent for the asymmetric synthesis of various compounds. In material science, this compound has been used for the synthesis of various polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that this compound acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles. This compound can also undergo aldol condensation reactions with various carbonyl compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound exhibits anti-inflammatory and anti-cancer properties. This compound has also been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one possesses several advantages that make it an attractive candidate for various lab experiments. This compound is easy to synthesize and can be easily scaled up for commercial production. This compound is also a chiral molecule, which makes it an ideal candidate for asymmetric synthesis. However, this compound also possesses several limitations. This compound is a relatively unstable compound and can undergo decomposition under certain conditions. This compound is also a toxic compound and should be handled with care.
Direcciones Futuras
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has several potential future directions that can be explored. One potential future direction is the development of new synthetic methodologies for the synthesis of this compound. Another potential future direction is the development of new applications for this compound, particularly in the field of medicinal chemistry. Finally, the study of the mechanism of action of this compound can provide valuable insights into its potential applications.
Métodos De Síntesis
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one involves the condensation of 2,2-difluoro-1,3-dimethyl-1-phenyl-2-butanol with ethyl acetoacetate in the presence of a base catalyst. The reaction yields this compound as a chiral product with a yield of approximately 60%. The synthesis method of this compound is relatively simple and can be easily scaled up for commercial production.
Propiedades
Número CAS |
126392-94-7 |
|---|---|
Fórmula molecular |
C10H10F2O2 |
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3 |
Clave InChI |
SMKCHFSKJXUQNU-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
SMILES canónico |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Sinónimos |
1-Butanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




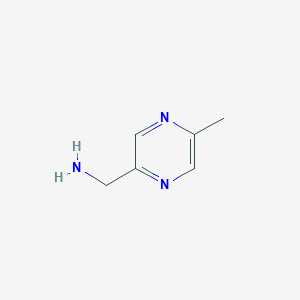

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
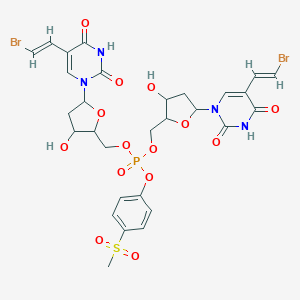




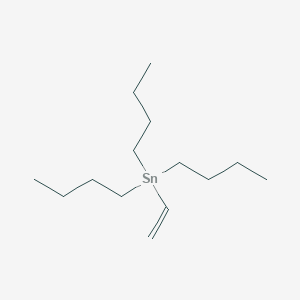
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
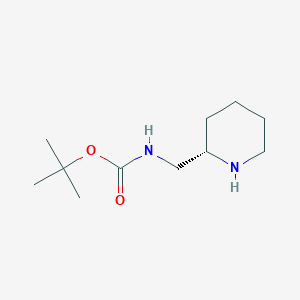
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)